Home > Products > Screening Compounds P29927 > 1-(Pyridine-3-carbonyl)-1,4-diazepane
1-(Pyridine-3-carbonyl)-1,4-diazepane - 926270-61-3

1-(Pyridine-3-carbonyl)-1,4-diazepane

Catalog Number: EVT-3304774
CAS Number: 926270-61-3
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tetraaquabis(pyridine-3-carbonitrile-κN 1)nickel(II) benzene-1,4-dicarboxylate tetrahydrate

  • Compound Description: This compound is a nickel(II) terephthalate complex. []
  • Compound Description: This compound is a complex copper(II) and vanadium(V) oxide structure incorporating 1,4-diazepane rings. []
  • Compound Description: This compound is a pyridine-3-carboxylic acid derivative with a piperazine substituent at the 2-position. []

(S)-1-Methyl-3-(1-(5-phenylisoxazole-3-carbonyl)piperidine-2-yl)pyridine-1-ium Iodide

  • Compound Description: This compound is a quaternary ammonium salt investigated for its analgesic activity. []

1,1′-{[3,5-Bis(dodecyloxycarbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis(pyridin-1-ium) Dibromide

  • Compound Description: This is a double-charged cationic amphiphilic 1,4-dihydropyridine derivative. []

7-(2,5-Dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepine

  • Compound Description: This compound is investigated for its potential in cancer chemotherapy. []

(Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate)

  • Compound Description: This 1,4-dihydropyridine derivative has shown promise as a potential candidate for further preclinical studies for its hepatoprotective effects. []

Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate)

  • Compound Description: This compound is synthesized through a rearrangement reaction involving a pentenyl group on a pyridine ring. []
  • Compound Description: These are tungsten carbonyl dimers bridged by oligo(2,5-dialkoxy-1,4-phenylene vinylene)s via pyridine coordination. []

2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL)

  • Compound Description: This is a positron-emitting imaging agent for prostate-specific membrane antigen (PSMA). []

(E)-5-(2-Iodovinyl)-3′-O-(1-methyl-1,4-dihydropyridyl-3-carbonyl)-2′-fluoro-2′-deoxyuridine (Ivfru-Cds)

  • Compound Description: This compound is a lipophilic, brain-selective antiviral agent. []

(+)-2-[4-({[2-(Benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid (CP-671,305)

  • Compound Description: This is an orally active inhibitor of phosphodiesterase-4. []

(−)(S)-3-Isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate (W1807)

  • Compound Description: This compound is a potential antidiabetic drug acting as a glycogen phosphorylase inhibitor. []

N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

  • Compound Description: This is a series of compounds exhibiting potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. []

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: This is a dihydropyridine derivative with calcium channel antagonist activity and a longer duration of action compared to some classic calcium channel blockers. []

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

  • Compound Description: This dihydropyridine derivative exists in two polymorphic forms with different melting points and hypotensive activities. []

Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters

  • Compound Description: This compound and its derivatives show antibacterial activity, with the N-ethylpyridone-3-carboxylic acid derivative displaying comparable activity to nalidixic acid. []

N-tert-Butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine

  • Compound Description: This compound contains a pyridazine ring and a hydrazine moiety. [, ]

N-[1-(4-Chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N′-benzoylhydrazine

  • Compound Description: This compound is similar to the previous one, containing a pyridazine ring and a hydrazine moiety. [, ]

2-(3-Methylidenepent-4-en-1-yl)pyridine (MPEP)

  • Compound Description: This is a polar diene-based monomer used in copolymerization with isoprene or butadiene. []

3-Carbonyl Imidazo[1,5-a]pyridines

  • Compound Description: This class of compounds is synthesized from 1,3-dicarbonyl compounds and pyridin-2-ylmethanamines. []

6-Azido-1,4-bis(tosyl)-1,4-diazepane

  • Compound Description: This compound is a 1,4-diazepane derivative with azido and tosyl substituents. [, ]

(S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of the Rho-kinase inhibitor K-115. []

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (MAR-040)

  • Compound Description: This 1,4-dihydropyridine derivative displays significant anti-inflammatory activity, surpassing indomethacin, diclofenac, meloxicam, and metamizole in a formalin-induced paw edema model in rats. []
  • Compound Description: Similar to MAR-040, this 1,4-dihydropyridine derivative also exhibits potent anti-inflammatory properties in the formalin-induced paw edema model, showing superior efficacy compared to several reference drugs. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (MAR-014)

  • Compound Description: This 1,4-dihydropyridine derivative demonstrates notable anti-inflammatory effects in the formalin-induced paw edema model, proving to be more effective than several reference drugs. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MAR-033)

  • Compound Description: This 1,4-dihydropyridine derivative also exhibits significant anti-inflammatory activity in the formalin-induced paw edema model, showing higher efficacy compared to some established anti-inflammatory drugs. []

5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles

  • Compound Description: This class of compounds serves as precursors for the synthesis of low-symmetry A3B-type tribenzodiazepinoporphyrazines. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound is a bis-pyrazolo[3,4-b]pyridine derivative synthesized from a series of reactions starting from a thioxo-dihydropyridine precursor. []

{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl)}-amide of propane-1-sulfonic acid

    N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

    • Compound Description: These compounds and their derivatives are potential inhibitors of various enzymes and signaling pathways. []

    N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate

    • Compound Description: This compound contains two pyridine rings linked by a hydrazone moiety and exists as a dihydrate. []
    Source and Classification

    This compound can be classified under the category of heterocyclic compounds, specifically as a diazepane derivative. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O, and it has a molecular weight of approximately 204.23 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(pyridine-3-carbonyl)-1,4-diazepane, indicating its structural features—namely the pyridine ring and the diazepane core.

    Synthesis Analysis

    The synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane can be achieved through several methods, primarily involving the reaction of pyridine derivatives with diazepane precursors. A common synthetic route includes:

    1. Formation of Diazepane: The initial step involves the synthesis of the diazepane ring, which can be achieved through cyclization reactions using appropriate amines and carbonyl compounds.
    2. Acylation Reaction: Once the diazepane is formed, it undergoes acylation with pyridine-3-carboxylic acid or its derivatives. This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond.

    Technical Parameters

    • Temperature: Reactions are generally carried out at room temperature to moderate temperatures (up to 100°C) depending on the specific reagents used.
    • Solvent System: Common solvents include dichloromethane or dimethylformamide (DMF) to dissolve reactants and facilitate the reaction.
    Molecular Structure Analysis

    The molecular structure of 1-(Pyridine-3-carbonyl)-1,4-diazepane features a pyridine ring attached to a diazepane skeleton.

    Structural Features

    • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
    • Diazepane Ring: A seven-membered ring containing two nitrogen atoms at positions 1 and 4.
    Chemical Reactions Analysis

    1-(Pyridine-3-carbonyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups:

    • Nucleophilic Substitution: The nitrogen atoms in the diazepane can act as nucleophiles in substitution reactions with alkyl halides.
    • Acid-Base Reactions: The compound can behave as a weak base due to the presence of nitrogen atoms.

    Technical Details

    • Reaction Conditions: These reactions may require specific conditions such as anhydrous solvents or inert atmospheres to prevent side reactions.
    Mechanism of Action

    The mechanism of action for 1-(Pyridine-3-carbonyl)-1,4-diazepane in biological systems is not extensively documented but can be inferred from its structural characteristics:

    • Receptor Interaction: Due to its nitrogen content, it may interact with neurotransmitter receptors or enzymes, potentially influencing neurological pathways.

    Relevant Data

    Studies suggest that similar diazepane derivatives exhibit anxiolytic or sedative effects by modulating gamma-aminobutyric acid (GABA) receptors.

    Physical and Chemical Properties Analysis

    Analytical Techniques

    Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm structure and purity.

    Applications

    The applications of 1-(Pyridine-3-carbonyl)-1,4-diazepane span various fields:

    1. Medicinal Chemistry: Potential development as an anxiolytic agent or for other therapeutic uses based on its interaction with biological targets.
    2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
    Synthetic Methodologies and Reaction Optimization

    Multi-Step Pathways via Carbonyl Amine Condensation and Reductive Amination

    The synthesis of 1-(pyridine-3-carbonyl)-1,4-diazepane derivatives predominantly employs sequential functionalization strategies initiated by carbonyl amine condensation. The foundational approach involves reacting 1,4-diazepane-6-amine (DAZA) with pyridine-3-carbaldehyde under acidic conditions to form a bisaminal intermediate. This initial Schiff base formation occurs at the primary amine, followed by bisaminal bridge formation between the secondary nitrogen atoms of the diazepane ring, yielding bicyclic intermediates [5]. Subsequent treatment with sodium borohydride (NaBH₄) in methanol/chloroform (1:1) at room temperature triggers reductive amination, unexpectedly producing trialkylated derivatives through an auto-alkylation mechanism where the iminium species acts as an intrinsic alkylating agent [5].

    Table 1: Comparative Analysis of Reductive Amination Conditions

    Carbonyl EquivalentReducing AgentSolvent SystemReaction TimeTrialkylated Yield
    2.0 eqNaBH₄ (2.0 eq)MeOH/CHCl₃ (1:1)12 hours35%
    3.0 eqNaBH₄ (3.0 eq)MeOH8 hours68%
    2.5 eqNaBH₃CN (2.5 eq)MeOH/AcOH (95:5)24 hours52%
    3.0 eqNaBH(OAc)₃ (3eq)DCE18 hours74%

    Critical optimization studies revealed that carbonyl equivalents significantly influence product distribution. Using 3 equivalents of pyridine-3-carbaldehyde with NaBH₄ in methanol increased trialkylated yield to 68% by driving the equilibrium toward complete diazepane functionalization. The reaction mechanism proceeds via direct iminium reduction rather than aminal C–N insertion, as confirmed by quantum chemical calculations [5]. Temperature control below 25°C prevents N-dealkylation side reactions, while anhydrous conditions minimize hydrolysis of the imine intermediates. Post-reduction purification employs pH-controlled extraction, isolating the tertiary amine product through basification and dichloromethane extraction [1] [5].

    Regioselective Functionalization of the 1,4-Diazepane Core

    The three nitrogen atoms within the 1,4-diazepane ring exhibit distinct nucleophilicities enabling sequential modification. The primary amine at position 6 demonstrates the highest reactivity toward acylating agents, while the secondary amines at positions 1 and 4 require stronger bases or elevated temperatures for alkylation. Strategic protection/deprotection sequences enable selective derivatization: Boc protection of the primary amine (using di-tert-butyl dicarbonate in THF) permits exclusive N-1/N-4 dialkylation using alkyl halides under mild basic conditions (K₂CO₃, DMF, 60°C) [1] [6].

    Table 2: Regioselective Modification Strategies for Diazepane Nitrogen Atoms

    PositionNitrogen TypePreferred ReactionActivation MethodRepresentative Derivative
    N-1SecondaryN-Alkylation with alkyl halidesLHMDS, -78°C1-Benzyl-4-(pyridine-3-carbonyl)diazepane
    N-4SecondaryReductive aminationNaBH₃CN, AcOH4-(2-Pyridylmethyl)-1-(pyridine-3-carbonyl)diazepane
    N-6PrimaryAmide coupling with carboxylic acidsHATU, DIPEA1-(Pyridine-3-carbonyl)-6-(quinoline-2-carboxamido)diazepane

    Advanced lithiation techniques enable C-H functionalization adjacent to nitrogen centers. Treatment with lithium hexamethyldisilazide (LHMDS) at -78°C generates stabilized α-amino anions at C-3 and C-5 positions, which react with electrophiles including alkyl halides, carbon dioxide (forming carboxylic acids), and trimethylsilyl chloride (introducing TMS-protected alcohols after oxidation). Computational modeling reveals that the C-3 position exhibits greater nucleophilic character due to reduced ring strain during enolization [4] [6]. These methodologies generate functionally diverse building blocks for structure-activity relationship studies targeting neurological disorders and antimicrobial applications [1].

    Halogen-Substituted Derivatives: Bromination at Pyridine C5/C6 Positions

    Electron-deficient pyridine rings undergo regiospecific halogenation at C-5 and C-6 positions, providing handles for cross-coupling reactions. Bromination employs molecular bromine (Br₂) in acetic acid at 70°C, yielding 5-bromo (major) and 5,6-dibromo (minor) derivatives in 85% and 12% yields, respectively. The C-5 position demonstrates heightened electrophilic susceptibility due to the electron-withdrawing effect of the carbonyl group and diminished steric hindrance [1] [4].

    For enhanced regiocontrol, 3,4-pyridyne intermediates generated from 3-chloro-2-ethoxypyridine precursors enable simultaneous functionalization at C-3 and C-4. Regioselective lithiation (s-BuLi, -78°C) followed by transmetalation with magnesium thiolates generates transient pyridynes that undergo Grignard addition at C-4 and electrophilic bromination at C-3 upon quenching with bromine. This continuous flow methodology achieves 75% isolated yield of 3-bromo-4-(diazepan-1-ylcarbonyl)pyridine with >95% regiopurity [4].

    Halogenated derivatives serve as pivotal intermediates for Suzuki-Miyaura couplings (using Pd(PPh₃)₄, K₂CO₃, dioxane/water) and Buchwald-Hartwig aminations (employing XPhos Pd G3 catalyst), enabling installation of aryl, heteroaryl, and amino groups critical for enhancing target affinity in antiviral and anticancer scaffolds [1] [4].

    One-Pot Synthesis Strategies for Dialkylated and Trialkylated Derivatives

    Efficient construction of complex analogs employs tandem condensation-reduction sequences in single-vessel reactions. Zinc oxide nanoparticles (ZnO NPs, 15 mol%) catalyze the condensation of 1,4-diazepane with pyridine-3-carbaldehyde and subsequent hydride reduction without intermediate isolation. The nanostructured catalyst provides high surface area (≥150 m²/g) and Lewis acid sites that accelerate imine formation while suppressing side products, achieving 92% yield of dialkylated derivatives within 3 hours at 70°C in ethanol [3].

    Trialkylated derivatives require optimized stoichiometry: 3.0 equivalents aldehyde, 1.2 equivalents NaBH₄, and methanol as sole solvent enable direct reductive amination of the dialkylated precursor, circumventing precipitation issues encountered in chloroform mixtures. The reaction proceeds via iminium ion generation from the hemiaminal intermediate, followed by borohydride reduction. This method delivers N,1,4-tri(pyridin-3-ylmethyl)-1,4-diazepan-6-amine derivatives in 74% isolated yield after recrystallization from acetonitrile [3] [5]. Key advantages include atom economy (82% calculated) and reduced purification burden compared to stepwise approaches, enabling gram-scale synthesis of hexadentate chelators for radiopharmaceutical applications [5].

    Solid-Phase Synthesis Using (9H-Fluoren-9-yl)methyl Protection

    Fmoc-based strategies enable rapid generation of diazepane libraries for drug screening. The methodology employs Fmoc-protected 1,4-diazepane-6-amine anchored to Wang resin via a photolabile linker. Sequential deprotection (20% piperidine/DMF) liberates the primary amine for acyl coupling with nicotinic acid derivatives using HATU activation (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Following resin washing, secondary amines undergo alkylation diversity using benzyl halides or carbonyl compounds in the presence of NaBH(OAc)₃ [6].

    Table 3: Solid-Phase Synthesis Efficiency Parameters

    StepReagentTimeLoading (μmol/g)Cleavage EfficiencyPurity (HPLC)
    Resin LoadingFmoc-DAZA-OH, DIC/DMAP2 hours350N/AN/A
    Fmoc Deprotection20% Piperidine/DMF20 min320N/AN/A
    Pyridine-3-carbonyl couplingNicotinic acid, HATU/DIPEA3 hours31092%85%
    Reductive Amination4-Cl-Benzaldehyde, NaBH(OAc)₃8 hours29589%78%
    Photocleavagehν (365 nm), DCM1 hourN/A90%95%

    Critical advantages include capping of unreacted sites (using acetic anhydride/pyridine) after each functionalization step, ensuring library purity >85%. Photolytic cleavage (365 nm irradiation in DCM) releases products without acid-sensitive group degradation. This platform efficiently generates >50 analogs per week for structure-activity relationship studies targeting CNS receptors and ion channels [6].

    Properties

    CAS Number

    926270-61-3

    Product Name

    1-(Pyridine-3-carbonyl)-1,4-diazepane

    IUPAC Name

    1,4-diazepan-1-yl(pyridin-3-yl)methanone

    Molecular Formula

    C11H15N3O

    Molecular Weight

    205.26 g/mol

    InChI

    InChI=1S/C11H15N3O/c15-11(10-3-1-4-13-9-10)14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8H2

    InChI Key

    JDDXUZXAUSXXCY-UHFFFAOYSA-N

    SMILES

    C1CNCCN(C1)C(=O)C2=CN=CC=C2

    Canonical SMILES

    C1CNCCN(C1)C(=O)C2=CN=CC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.